molecular formula C6H4BrClMg B1587914 3-Chlorophenylmagnesium bromide CAS No. 36229-42-2

3-Chlorophenylmagnesium bromide

Cat. No.: B1587914
CAS No.: 36229-42-2
M. Wt: 215.76 g/mol
InChI Key: ZMPYQGQHGLLBQI-UHFFFAOYSA-M
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Description

3-Chlorophenylmagnesium bromide is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is characterized by the presence of a magnesium atom bonded to a bromine atom and a 3-chlorophenyl group. This compound is highly reactive and plays a crucial role in forming carbon-carbon bonds, making it invaluable in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

3-Chlorophenylmagnesium bromide, also known as (3-chlorophenyl)magnesium bromide, is a Grignard reagent . The primary targets of this compound are organic molecules with electrophilic sites, such as carbonyl compounds .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon in carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polar nature allows the carbon atom to act as a nucleophile, attacking electrophilic sites in other molecules .

Biochemical Pathways

This compound is involved in the synthesis of various organic compounds. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, it is typically used in anhydrous conditions due to its reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

3-Chlorophenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols. The compound’s reactivity is primarily due to the presence of the magnesium atom, which acts as a nucleophile, attacking electrophilic carbon atoms in other molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter metabolic pathways without causing significant toxicity. At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury. Studies have also shown that there are threshold effects, where a specific dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, the compound can react with metabolic intermediates, forming new products that can enter different metabolic routes. This interaction can lead to changes in metabolite levels and affect overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylmagnesium bromide is typically prepared by reacting 3-chlorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

3-Chlorobromobenzene+Mg3-Chlorophenylmagnesium bromide\text{3-Chlorobromobenzene} + \text{Mg} \rightarrow \text{this compound} 3-Chlorobromobenzene+Mg→3-Chlorophenylmagnesium bromide

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: It can replace halogens in organic compounds.

    Coupling Reactions: It participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.

    Halogenated Compounds: Reacts with halogenated organic compounds under anhydrous conditions.

    Copper(I) Salts: Used in coupling reactions to enhance reactivity.

Major Products Formed:

    Alcohols: Formed from reactions with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

    Substituted Aromatics: Formed from substitution reactions.

Scientific Research Applications

3-Chlorophenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Chlorophenylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide
  • 3-Methyl-2-thienylmagnesium bromide

Comparison: 3-Chlorophenylmagnesium bromide is unique due to the presence of a chlorine atom at the meta position, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, such as 4-chlorophenylmagnesium bromide, the position of the chlorine atom can lead to different reaction pathways and products.

Properties

IUPAC Name

magnesium;chlorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYQGQHGLLBQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482542
Record name 3-Chlorophenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36229-42-2
Record name 3-Chlorophenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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